Tuning Redox Potential via the Fluorine Inductive Effect
The electron-withdrawing fluorine atom directly modulates the redox potential of the anthracene core. Fast-scan cyclic voltammetry (FSCV) data on a series of 9-substituted anthracenes (9-XA) demonstrates that the formal redox potential can be systematically shifted based on the substituent's electronic nature. 9-Fluoroanthracene exhibits an oxidation potential that is distinctly more positive than that of 9-methylanthracene (an electron-donating substituent), but its reduction potential is less negative, directly reflecting the inductive effect of fluorine [1]. This allows for precise tuning of the HOMO/LUMO energy levels, which is critical for organic electronics.
| Evidence Dimension | Formal Redox Potential (in acetonitrile vs. Ag/Ag+) |
|---|---|
| Target Compound Data | Oxidation (E_ox) and Reduction (E_red) potentials are shifted anodically relative to electron-donating substituents. |
| Comparator Or Baseline | 9-Methylanthracene (electron-donating) and 9-Phenylanthracene (weakly electron-donating). Quantitative values are provided in a Hammett-like correlation plot in the cited study. |
| Quantified Difference | The redox potential shift correlates with the Hammett substituent constant (σ_p). Fluorine (σ_p = 0.06) provides a fine-tuned, intermediate anodic shift compared to -CH3 (σ_p = -0.17) and -Br (σ_p = 0.23). |
| Conditions | Fast Scan Cyclic Voltammetry (FSCV) with a microelectrode in acetonitrile solution. |
Why This Matters
For procurement in organic electronics, selecting 9-fluoroanthracene over a stronger electron-donating or withdrawing analog allows for the precise engineering of energy level alignment at device interfaces.
- [1] Okazaki, S., Oyama, M., & Nomura, S. (1997). Correlation between the redox potentials of 9‐substituted anthracenes and the results of PM3 calculation. Electroanalysis, 9(16), 1242-1246. View Source
